

Spectroscopic Comparison of 3-Phenylsydnone and its Cycloaddition Adduct

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Compound of Interest

Compound Name: 3-Phenylsydnone

Cat. No.: B089390

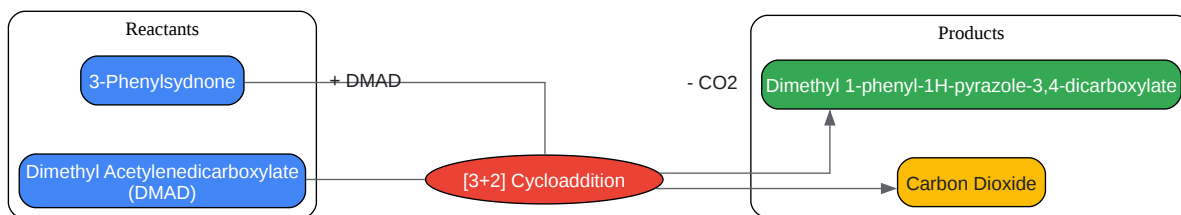
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For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Analysis of **3-Phenylsydnone** and its [3+2] Cycloaddition Product.

This guide provides an objective comparison of the spectroscopic properties of **3-phenylsydnone** and its prominent reaction adduct, dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate. This adduct is formed through a [3+2] cycloaddition reaction, a common and synthetically useful transformation of sydnones. The comparative data presented, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), offers valuable insights for the characterization of these and related compounds in research and drug development.

Reaction Overview

3-Phenylsydnone undergoes a [3+2] cycloaddition reaction with dienophiles, such as dimethyl acetylenedicarboxylate (DMAD), to yield pyrazole derivatives. This reaction proceeds with the extrusion of carbon dioxide.



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Caption: Reaction of **3-Phenylsydnone** with DMAD.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-phenylsydnone** and its cycloaddition adduct with DMAD, dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate.

Table 1: Infrared (IR) Spectroscopy Data

Compound	Key Absorptions (cm ⁻¹)	Functional Group Assignment
3-Phenylsydnone	~3100-3000	Aromatic C-H stretch
~1750-1730	C=O stretch (sydnone ring)	
~1600-1450	Aromatic C=C stretch	
~1200-1000	C-N stretch	
Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate	~3100-3000	Aromatic C-H stretch
~1732-1712	C=O stretch (ester)[1]	
~1600-1450	Aromatic C=C stretch	
~1582	C=N stretch (pyrazole ring)[1]	
~1250-1100	C-O stretch (ester)	

Table 2: ¹H NMR Spectroscopy Data (CDCl₃)

Compound	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
3-Phenylsydnone	7.50-7.30	m	5H	Phenyl protons
6.50	s	1H	Sydnone C4-H	
Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate	9.28	s	1H	Pyrazole C5-H[1]
7.81	d	2H	Phenyl protons (ortho)[1]	
7.40	d	2H	Phenyl protons (meta)[1]	
7.31	m	1H	Phenyl proton (para)[1]	
4.08	s	3H	OCH ₃ [1]	
3.81	s	3H	OCH ₃ [1]	

Table 3: ¹³C NMR Spectroscopy Data (CDCl₃)

Compound	Chemical Shift (δ , ppm)	Assignment
3-Phenylsydnone	~168	C=O (sydnone ring)
~133	Phenyl C1	
~129	Phenyl C3/C5	
~128	Phenyl C4	
~125	Phenyl C2/C6	
~95	Sydnone C4	
Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate	~163	Ester C=O
~161	Ester C=O	
~145	Pyrazole C3	
~140	Phenyl C1	
~138	Pyrazole C5	
~129	Phenyl C3/C5	
~128	Phenyl C4	
~125	Phenyl C2/C6	
~118	Pyrazole C4	
~52	OCH ₃	
~51	OCH ₃	

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragments (m/z)	Fragmentation Pathway
3-Phenylsydnone	162	134, 104, 77	Loss of CO, followed by loss of N ₂ O, Phenyl cation
Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate	260	229, 201, 170, 103, 77	Loss of OCH ₃ , loss of CO ₂ CH ₃ , further fragmentation

Experimental Protocols

The following are general protocols for the spectroscopic techniques cited in this guide.

Infrared (IR) Spectroscopy

- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is typically used.
- **Sample Preparation:** Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For KBr pellets, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.
- **Data Acquisition:** A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. Then, the sample spectrum is recorded, typically over a range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
- **Sample Preparation:** Approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
- **Data Acquisition for ¹H NMR:** The spectrometer is tuned to the proton frequency. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

The FID is then Fourier transformed to obtain the frequency-domain spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS.

- **Data Acquisition for ^{13}C NMR:** The spectrometer is tuned to the carbon-13 frequency. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio. A larger number of scans is usually required compared to ^1H NMR due to the lower natural abundance and sensitivity of the ^{13}C nucleus. Chemical shifts are reported in ppm relative to TMS.

Mass Spectrometry (MS)

- **Instrumentation:** A mass spectrometer with an electron ionization (EI) source is commonly used for small organic molecules.^{[1][2]}
- **Sample Introduction:** The sample can be introduced directly into the ion source via a heated probe or through a gas chromatograph (GC-MS) for volatile compounds.
- **Ionization:** In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.^{[1][2]}
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Data Interpretation:** The mass spectrum shows the relative abundance of each ion detected. The molecular ion peak gives the molecular weight of the compound, and the fragmentation pattern provides information about its structure.

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References

- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 2. bitesizebio.com [bitesizebio.com]

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